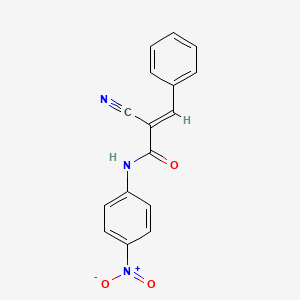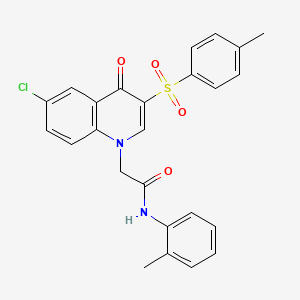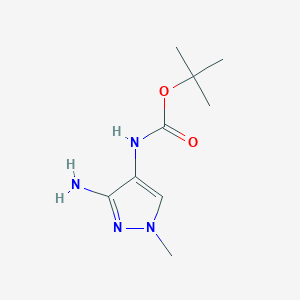
Cn1cc(NC(=O)OC(C)(C)C)c(N)n1
Übersicht
Beschreibung
Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 is a chemical compound with the molecular formula C10H16N4O2. It is also known as 2,4-diamino-6-(2,2-dimethylpropyl)-5-hydroxypyrimidine-1(6H)-one. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. In addition, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 in lab experiments is its potential as a selective anticancer agent. It has been shown to selectively bind to cancer cells, which may make it a useful tool for cancer diagnosis and treatment. However, one limitation of using Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many future directions for research on Cn1cc(NC(=O)OC(C)(C)C)c(N)n1. One potential direction is the development of new anticancer therapies based on this compound. Another potential direction is the development of new diagnostic tools for cancer based on the selective binding properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-1-methylpyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-6-5-13(4)12-7(6)10/h5H,1-4H3,(H2,10,12)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXRFBKVDPVHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


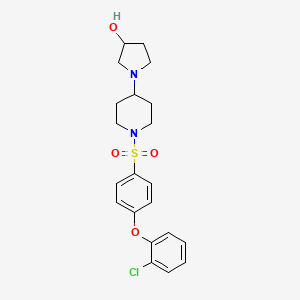
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)
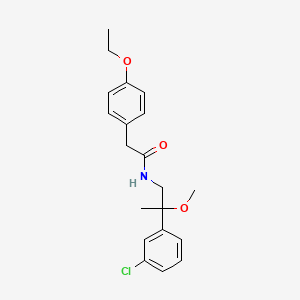
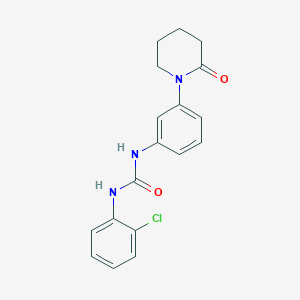
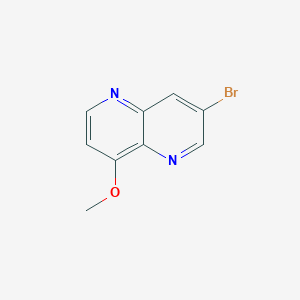
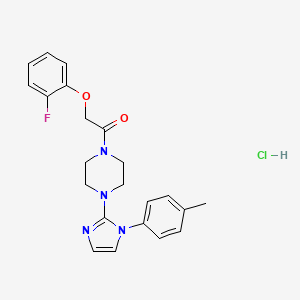
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3014534.png)

amino}cyclobutan-1-ol](/img/structure/B3014539.png)
